molecular formula C13H8Br2N2O B3055275 4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine CAS No. 637302-85-3

4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine

Cat. No.: B3055275
CAS No.: 637302-85-3
M. Wt: 368.02 g/mol
InChI Key: YXHPZBKRNNWMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine is a chemical compound with the molecular formula C13H8Br2N2O. It is known for its unique structure, which includes a benzoxazole ring substituted with bromine atoms at positions 4 and 6, and a phenyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine typically involves the bromination of 2-phenyl-1,3-benzoxazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and the benzoxazole ring play crucial roles in its reactivity and binding affinity to specific targets. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    4,6-Dibromo-2-phenyl-1,3-benzothiazol-5-amine: Similar structure but with a sulfur atom instead of oxygen in the benzoxazole ring.

    4,6-Dibromo-2-phenyl-1,3-benzimidazol-5-amine: Similar structure but with a nitrogen atom instead of oxygen in the benzoxazole ring.

Uniqueness: 4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine is unique due to the presence of the benzoxazole ring and the specific positioning of the bromine atoms, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in materials science and pharmaceuticals .

Biological Activity

4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other relevant biological properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H8Br2N2O. The compound features two bromine atoms at the 4 and 6 positions of the benzoxazole ring and a phenyl group at the 2 position. This unique structural arrangement contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi.

In Vitro Studies

In a study evaluating the compound's antifungal activity against Candida albicans, it demonstrated a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against resistant strains. This suggests potential as an antifungal agent, particularly in treating azole-resistant infections .

Pathogen MIC (µg/mL) Activity
Candida albicans16Effective against resistant strains
Bacillus subtilisVariesSelective activity observed
Escherichia coliNot significantLimited activity

Anticancer Activity

The compound has also been investigated for its anticancer properties. Various studies have shown that benzoxazole derivatives can exhibit cytotoxic effects against different cancer cell lines. For instance, derivatives of benzoxazole have been reported to selectively target cancer cells while exhibiting lower toxicity to normal cells .

Case Studies

  • Breast Cancer Cells : The compound demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines.
  • Lung Cancer Cells : It showed promising results in inhibiting the growth of A549 lung cancer cells.
  • Mechanism of Action : The proposed mechanism involves interference with cell proliferation pathways and induction of apoptosis through specific molecular interactions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of bromine atoms enhances the binding affinity of the compound to biological targets. Modifications in the phenyl group also influence its biological activity, suggesting that further chemical modifications could optimize its therapeutic potential .

Properties

IUPAC Name

4,6-dibromo-2-phenyl-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2N2O/c14-8-6-9-12(10(15)11(8)16)17-13(18-9)7-4-2-1-3-5-7/h1-6H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHPZBKRNNWMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349792
Record name 4,6-dibromo-2-phenyl-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637302-85-3
Record name 4,6-dibromo-2-phenyl-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine
Reactant of Route 2
4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine
Reactant of Route 3
4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine
Reactant of Route 4
Reactant of Route 4
4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine
Reactant of Route 5
Reactant of Route 5
4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine
Reactant of Route 6
Reactant of Route 6
4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.